molecular formula C16H13FN2O5S2 B13868297 Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13868297
M. Wt: 396.4 g/mol
InChI Key: KVOKLCDSLBQDRG-UHFFFAOYSA-N
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Description

Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with various functional groups such as a fluoro-methoxyphenyl group, a methylsulfonyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluoro-methoxybenzene derivative reacts with the thieno[3,2-d]pyrimidine core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.

Comparison with Similar Compounds

Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Triazole-Pyrimidine Hybrids: These hybrids have been studied for their neuroprotective and anti-inflammatory properties.

    Pyrano[2,3-d]pyrimidine Derivatives: Known for their potential as PARP-1 inhibitors and antitumor agents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C16H13FN2O5S2

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H13FN2O5S2/c1-23-10-6-8(17)4-5-9(10)12-13-11(25-14(12)15(20)24-2)7-18-16(19-13)26(3,21)22/h4-7H,1-3H3

InChI Key

KVOKLCDSLBQDRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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